molecular formula C12H11FO3 B2867397 (1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 2059911-08-7

(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid

Cat. No.: B2867397
CAS No.: 2059911-08-7
M. Wt: 222.215
InChI Key: NLELASJUJRQTIP-CABZTGNLSA-N
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Description

(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing both the chromene and cyclopropane moieties. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required for cyclization and fluorination. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the spirocyclic core to its corresponding oxidized derivatives.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid: has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid: can be compared to other similar compounds, such as:

  • Sorbinil: : Another fluorinated spirocyclic compound with similar structural features.

  • Imidazolidine derivatives: : Compounds with similar spirocyclic cores but different substituents.

The uniqueness of This compound lies in its specific fluorination pattern and the presence of the cyclopropane ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1'R,4S)-6-fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO3/c13-7-1-2-10-8(5-7)12(3-4-16-10)6-9(12)11(14)15/h1-2,5,9H,3-4,6H2,(H,14,15)/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLELASJUJRQTIP-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C13CC3C(=O)O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@]13C[C@H]3C(=O)O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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